N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(morpholin-4-ylcarbonyl)-2,4-diphenylcyclobutanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(MORPHOLINE-4-CARBONYL)-2,4-DIPHENYLCYCLOBUTANE-1-CARBOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a cyclobutane ring, a morpholine moiety, and a hydrazide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(MORPHOLINE-4-CARBONYL)-2,4-DIPHENYLCYCLOBUTANE-1-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable hydrazide under acidic or basic conditions to form the corresponding hydrazone. This intermediate is then reacted with a cyclobutane derivative and morpholine-4-carbonyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(MORPHOLINE-4-CARBONYL)-2,4-DIPHENYLCYCLOBUTANE-1-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Oximes, nitriles
Reduction: Hydrazine derivatives
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(MORPHOLINE-4-CARBONYL)-2,4-DIPHENYLCYCLOBUTANE-1-CARBOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(MORPHOLINE-4-CARBONYL)-2,4-DIPHENYLCYCLOBUTANE-1-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the morpholine moiety may interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with similar methoxy groups at the 3 and 4 positions.
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(MORPHOLINE-4-CARBONYL)-2,4-DIPHENYLCYCLOBUTANE-1-CARBOHYDRAZIDE is unique due to its combination of a cyclobutane ring, morpholine moiety, and hydrazide group
Properties
Molecular Formula |
C31H33N3O5 |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(morpholine-4-carbonyl)-2,4-diphenylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C31H33N3O5/c1-37-24-14-13-21(19-25(24)38-2)20-32-33-30(35)28-26(22-9-5-3-6-10-22)29(27(28)23-11-7-4-8-12-23)31(36)34-15-17-39-18-16-34/h3-14,19-20,26-29H,15-18H2,1-2H3,(H,33,35)/b32-20+ |
InChI Key |
NXOMYIBQQXCOAI-UZWMFBFFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)N4CCOCC4)C5=CC=CC=C5)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)N4CCOCC4)C5=CC=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.